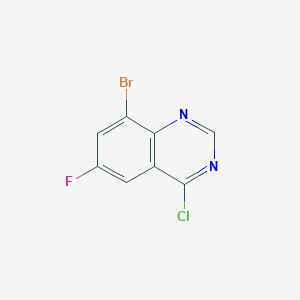

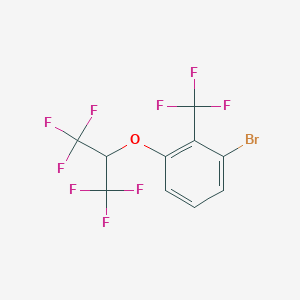

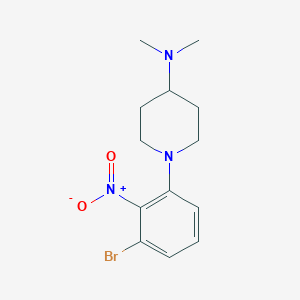

![molecular formula C12H14ClF4N B1445924 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride CAS No. 1629177-04-3](/img/structure/B1445924.png)

4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride

Overview

Description

4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride, commonly referred to as FFPP-HCl, is an organic compound belonging to the class of piperidine derivatives. It is an important building block for the synthesis of other compounds, such as drugs and pharmaceuticals. FFPP-HCl is also used in scientific research as a biochemical and physiological tool.

Scientific Research Applications

Synthesis and Chemical Properties

The compound, due to its structural elements, participates in significant chemical reactions and has been a subject of study for its synthetic utility. For instance, it's involved in nucleophilic aromatic substitution reactions. The reaction of piperidine with nitrobenzene derivatives in benzene affords dinitro-piperidinobenzene or nitro-piperidinobenzene, respectively, in quantitative yield. The kinetics of these reactions have been thoroughly studied, offering insights into the mechanistic aspects of nucleophilic aromatic substitutions involving piperidine derivatives (Pietra & Vitali, 1972).

Pharmacophoric Groups in Drug Design

The structure of 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride, particularly the arylcycloalkylamine moiety, is a crucial pharmacophoric element in several antipsychotic agents. Research indicates that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D(2)-like receptors, a crucial target in various neurological disorders (Sikazwe et al., 2009).

Aqueous Fluoroalkylation

Fluoroalkylation, the process of adding fluorinated groups to molecules, is a key area in organic synthesis with broad applications, including pharmaceuticals and agrochemicals. The aqueous fluoroalkylation reactions, including those involving trifluoromethylation and other conversions, have been extensively reviewed for their mild, environment-friendly, and efficient incorporation of fluorinated groups into target molecules, offering a green chemistry perspective (Song et al., 2018).

Fluoropolymers and Environmental Considerations

The unique properties of fluoropolymers, which include high molecular weight polymers, have been the focus due to their distinct class within the per- and polyfluoroalkyl substances (PFAS) group. These polymers are known for their thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability. Despite their widespread use and unique properties, there is a growing concern and research focus on their environmental impact and regulatory aspects (Henry et al., 2018).

properties

IUPAC Name |

4-fluoro-4-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F4N.ClH/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)12(14,15)16;/h1-4,17H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGKXYHZVHHACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

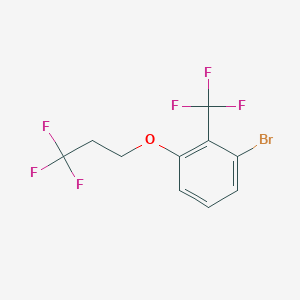

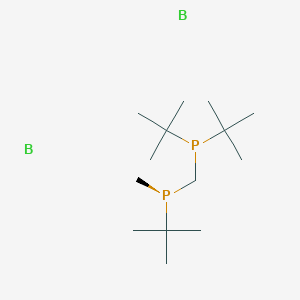

![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)